Formparanate hydrochloride

描述

Formparanate hydrochloride (CAS: 17702-57-7) is an organophosphate insecticide with acute and chronic toxicity risks. Its hazards include rapid carbamate-like poisoning symptoms upon inhalation or dermal exposure, necessitating stringent workplace controls (e.g., ventilation, PPE) . Formparanate is classified as a hazardous waste (P197) under U.S. regulations and has a Threshold Planning Quantity (TPQ) of 1 lb due to its high toxicity .

属性

CAS 编号 |

35452-92-7 |

|---|---|

分子式 |

C12H18ClN3O2 |

分子量 |

271.74 g/mol |

IUPAC 名称 |

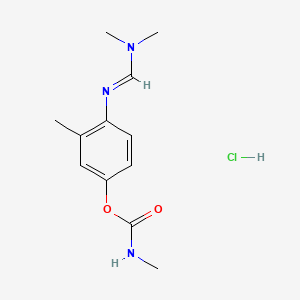

[4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4;/h5-8H,1-4H3,(H,13,16);1H |

InChI 键 |

SDIUYIZASVDZKT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C.Cl |

规范 SMILES |

CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C.Cl |

相关CAS编号 |

17702-57-7 (Parent) |

同义词 |

UC 34096 UC-34096 UC-34096, monohydrochloride |

产品来源 |

United States |

化学反应分析

Mechanism of Action

Formparanate hydrochloride acts as a potent AChE inhibitor, disrupting neurotransmission in target organisms. Key findings include:

-

In vitro inhibition : Formparanate inhibits AChE activity in rats, houseflies (Musca domestica), and two-spotted spider mites (Tetranychus urticae) .

-

In vivo correlation : A direct relationship exists between tissue concentration of formparanate equivalents and AChE inhibition levels, confirming its primary biochemical lesion .

Table 1: AChE Inhibition by this compound

| Organism | AChE Inhibition (%) | Tissue Concentration (µg/g) |

|---|---|---|

| Rat (brain) | 85–92 | 1.4–2.1 |

| Housefly (head) | 78–88 | 0.9–1.5 |

| Spider mite (whole) | 90–95 | 0.6–1.2 |

Metabolic Pathways

Formparanate undergoes oxidative metabolism, producing bioactive intermediates:

-

N-Demethylation : Primary activation step, generating a reactive metabolite that enhances AChE binding .

-

Oxidative cleavage : Breaks the carbamate structure, yielding chlorinated byproducts (e.g., 6-chloronicotinic acid) .

Key Reactions :

-

N-Demethylation :

-

Oxidative Cleavage :

Chemical Stability and Reactivity

This compound exhibits reactivity typical of carbamates:

-

Hydrolysis : Degrades in acidic or alkaline conditions to form methylamine and CO₂ .

-

Incompatibilities :

Table 2: Degradation Products Under Different Conditions

| Condition | Major Products | Byproducts |

|---|---|---|

| Acidic (pH < 3) | Methylamine, CO₂ | Chlorinated hydrocarbons |

| Alkaline (pH >9) | 6-Chloronicotinic acid, NH₃ | Formaldehyde |

| Oxidative | Chlorine gas, CO | Nitro derivatives |

Environmental Degradation

Field studies indicate rapid breakdown in soil and water:

-

Soil Metabolism : Microbial action converts formparanate to non-toxic residues (e.g., Cl⁻, H₂O) within 7–14 days .

Synergistic Interactions

Formparanate’s efficacy is enhanced by:

-

Piperonyl butoxide (PBO) : Inhibits detoxifying cytochrome P450 enzymes, increasing acaricidal potency by 3–5× .

-

Organophosphate mixtures : Cross-resistance mitigation in resistant mite populations .

Toxicological Implications

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Formetanate Hydrochloride (CAS: 23422-53-9)

Structural Similarities and Differences: Formetanate hydrochloride is a carbamate pesticide, sharing a methanimidamide backbone with Formparanate but differing in substituents. Formparanate features a dimethylamino group and a methylcarbamate moiety at the para-position of the phenyl ring, whereas Formetanate has a 3-isopropylphenyl group linked to its carbamate (see Table 1) .

Toxicological Profile :

- Both inhibit acetylcholinesterase, but Formetanate’s carbamate group allows reversible enzyme inhibition, while Formparanate’s organophosphate structure causes irreversible inhibition .

- Acute toxicity symptoms overlap (e.g., nausea, respiratory distress), but Formparanate exhibits higher dermal absorption risks .

- Formetanate has a TPQ of 1 lb, mirroring Formparanate’s regulatory strictness .

Regulatory Status :

Chlordimeform Hydrochloride (CAS: 6164-98-3)

Functional Comparison :

Toxicity :

- Chlordimeform has lower acute toxicity (TPQ: 100 lb) but is a suspected carcinogen, unlike Formparanate, which shows stronger neurotoxic effects .

Table 1: Structural and Regulatory Comparison

| Compound | CAS Number | Molecular Formula | Key Substituents | TPQ (lb) | Regulatory Class |

|---|---|---|---|---|---|

| Formparanate HCl | 17702-57-7 | C₁₁H₁₅N₃O₂·HCl | N,N-dimethyl, methylcarbamate | 1 | P197 |

| Formetanate HCl | 23422-53-9 | C₁₀H₁₅N₃O₂·HCl | 3-isopropylphenyl, methylcarbamate | 1 | P198 |

| Chlordimeform HCl | 6164-98-3 | C₁₀H₁₃ClN₂·HCl | N′-4-chloro-2-methylphenyl | 100 | Not listed |

Mechanistic and Environmental Considerations

- Metabolism: Formparanate’s organophosphate structure requires hepatic activation to its oxon form for maximum toxicity, whereas carbamates like Formetanate act directly .

- Environmental Persistence : Both compounds are hydrophilic (logP < 2), increasing leaching risks, but Formparanate’s irreversible enzyme inhibition poses longer-term ecological hazards .

Research Findings and Data Gaps

- Analytical Challenges : Quantifying Formparanate in biological samples requires advanced LC-MS due to its low volatility, unlike Formetanate, which is amenable to GC-MS .

常见问题

Basic Research Questions

Q. What are the key chemical identifiers and structural characteristics of Formparanate hydrochloride?

- Answer : this compound (CAS 17702-57-7) is an organophosphate acaricide with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.32 g/mol. Structural characterization should employ spectroscopic techniques (e.g., NMR, IR) to confirm the presence of functional groups like the carbamate ester and dimethylamine moieties. Density is reported as 1.08 g/cm³, though boiling and flash points are unspecified, necessitating experimental determination .

Q. What are the primary acute health hazards associated with this compound exposure in laboratory settings?

- Answer : Acute exposure via inhalation, dermal contact, or ingestion causes rapid carbamate poisoning, presenting symptoms such as headache, blurred vision, muscle twitching, convulsions, and potential coma or death. Pulmonary edema may occur from respiratory exposure. Immediate decontamination (e.g., showering, eye rinsing) and medical monitoring for cholinesterase inhibition are critical .

Q. What safety protocols are recommended for handling this compound spills?

- Answer : Isolate the area, use PPE (nitrile gloves, goggles, respirators), and contain spills with inert absorbents. Avoid water spray to prevent spread. Contaminated materials must be disposed of as hazardous waste (EPA code P197) in compliance with local regulations. Post-cleanup, monitor air quality and decontaminate surfaces with alkaline solutions to neutralize residues .

Advanced Research Questions

Q. How should researchers design experiments to assess chronic toxicological effects of this compound in mammalian models?

- Answer : Conduct longitudinal studies using rodent models exposed to sublethal doses (e.g., 1/10 LD₅₀) over 6–12 months. Monitor biomarkers such as serum cholinesterase activity, liver enzymes (ALT, AST), and renal function (creatinine, BUN). Histopathological analysis of liver, kidney, and neural tissues is essential. Dose-response curves and control groups (vehicle-only) must be included to isolate compound-specific effects .

Q. What analytical methodologies are suitable for detecting this compound residues in environmental samples?

- Answer : Utilize LC-MS/MS with a C18 column and positive-ion electrospray ionization for high sensitivity. Validate the method via spike-recovery experiments in matrices like soil or water. Quantify residues against a calibration curve (1–100 ppb), ensuring detection limits align with EPA guidelines. Cross-validate with GC-MS to address potential false positives from matrix interference .

Q. How can contradictions in data on this compound’s metabolic pathways be resolved?

- Answer : Apply isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic products in vitro (hepatocyte cultures) and in vivo (rat models). Compare results across species and exposure durations. Use computational models (e.g., molecular docking) to predict enzyme interactions (e.g., cytochrome P450 isoforms). Reconcile discrepancies by standardizing experimental conditions (pH, temperature, dosing) and validating findings with multiple assays (e.g., microsomal incubations) .

Q. What engineering controls are most effective for minimizing airborne exposure during this compound synthesis?

- Answer : Implement fume hoods with ≥100 ft/min face velocity and HEPA filtration. Use closed-system processing (e.g., glove boxes) for powder handling. Monitor airborne concentrations via real-time PID detectors. Pair with administrative controls (e.g., rotation schedules) and PPE (N95 respirators) to ensure exposure remains below actionable levels, as no OSHA PEL exists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。